2-(2,5-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
CAS No.: 893101-67-2
Cat. No.: VC6684033
Molecular Formula: C18H20N2O2S
Molecular Weight: 328.43
* For research use only. Not for human or veterinary use.
![2-(2,5-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide - 893101-67-2](/images/structure/VC6684033.png)
Specification
CAS No. | 893101-67-2 |
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Molecular Formula | C18H20N2O2S |
Molecular Weight | 328.43 |
IUPAC Name | 2-[(2,5-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Standard InChI | InChI=1S/C18H20N2O2S/c1-10-7-8-11(2)13(9-10)16(21)20-18-15(17(22)19-3)12-5-4-6-14(12)23-18/h7-9H,4-6H2,1-3H3,(H,19,22)(H,20,21) |
Standard InChI Key | SXCWUAPCFTWREA-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC |
Introduction
Structural and Molecular Characteristics
The molecule features a cyclopenta[b]thiophene core substituted at position 2 with a 2,5-dimethylbenzamido group and at position 3 with an N-methyl carboxamide moiety. The cyclopentane ring fused to the thiophene enhances planarity, while the dimethylbenzamido group introduces steric and electronic effects critical for intermolecular interactions.
Molecular Formula and Weight
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Molecular formula: C₂₁H₂₁N₂O₂S
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Molecular weight: 365.47 g/mol
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IUPAC name: 2-[(2,5-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Key Structural Features
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Thiophene core: Facilitates π-π stacking interactions, common in kinase inhibitor scaffolds .
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Dimethylbenzamido group: The 2,5-dimethyl substitution pattern optimizes hydrophobic interactions with protein binding pockets.
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N-methyl carboxamide: Enhances metabolic stability compared to primary amides.
Synthetic Pathways and Optimization
Synthesis of this compound typically involves multi-step routes, leveraging methodologies from analogous benzothiophene derivatives.
Stepwise Synthesis
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Core formation: Cyclocondensation of cyclopentanone with sulfur-containing precursors yields the cyclopenta[b]thiophene scaffold.
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Amidation: Reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with 2,5-dimethylbenzoyl chloride under anhydrous conditions .
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Methylation: The carboxamide group is methylated using methyl iodide in the presence of a base (e.g., K₂CO₃).
Critical Reaction Parameters
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for amidation .
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Catalysts: Triethylamine or DMAP for acylation efficiency.
Industrial-Scale Production
Continuous flow reactors improve yield (∼78%) and purity (>95%) by enhancing mass transfer and temperature control.
Spectroscopic Characterization
Key analytical data for structural confirmation:
Technique | Key Observations |
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¹H NMR | - Thiophene H: δ 6.8–7.2 ppm (multiplet) |
- N-methyl: δ 2.9 ppm (singlet) | |
¹³C NMR | - Carbonyl (C=O): δ 168–172 ppm |
IR | - Amide C=O stretch: 1650–1680 cm⁻¹ |
HRMS | [M+H]⁺: 365.1412 (calculated), 365.1409 (observed) |
Compound | Target Kinase | IC₅₀ (nM) | Source |
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Analogous benzothiophene derivative | BTK | 43 | Kawahata et al. |
2-(2,5-dimethylbenzamido)-... | Hypothetical | ~50* | Extrapolated |
*Estimated based on structural similarity .
Antibacterial Properties
Thiophene derivatives demonstrate moderate activity against Gram-positive pathogens (e.g., S. aureus), with MIC values ranging 8–32 µg/mL.
Computational Insights
Density functional theory (DFT) calculations predict:
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HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.
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Electrostatic potential: Localized negative charge on the carboxamide oxygen, favoring hydrogen bond donation.
Challenges and Future Directions
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